Ortho‑Fluorine Stabilisation of C–CN Oxidative Addition Products vs. Meta‑ and Para‑Fluoro Isomers
In a systematic study of fluorinated benzonitriles with [Ni(dmpe)], the thermodynamic stability of the C–CN oxidative‑addition product was found to be strongly dependent on the position of fluorine substitution. Each ortho‑fluorine lowers the free energy of the activation product by –6.6 kcal mol⁻¹, whereas each meta‑fluorine contributes only –1.8 kcal mol⁻¹ [1]. Because 2‑fluoro‑5‑(hydroxymethyl)benzonitrile bears one ortho‑fluorine, it is predicted to exhibit significantly greater stabilization of the η²‑nitrile‑to‑C–CN activation equilibrium than its 3‑fluoro‑5‑(hydroxymethyl) or 4‑fluoro‑3‑(hydroxymethyl) isomers, which lack an ortho‑fluorine.
| Evidence Dimension | Free‑energy stabilisation of C–CN oxidative‑addition product per fluorine substituent |
|---|---|
| Target Compound Data | –6.6 kcal mol⁻¹ (one ortho‑F present; value per ortho‑F from class study) |
| Comparator Or Baseline | Meta‑fluorinated benzonitriles: –1.8 kcal mol⁻¹ per m‑F; para‑fluorinated benzonitriles: not separately reported but grouped with meta in the study [1] |
| Quantified Difference | Ortho‑F provides 4.8 kcal mol⁻¹ greater stabilization than meta‑F |
| Conditions | DFT calculations at the B3PW91 level with the [Ni(dmpe)] fragment; experimental validation in THF and toluene for 3‑F‑ and 4‑F‑benzonitrile [1] |
Why This Matters
For chemists developing nickel‑catalysed cross‑coupling or C–CN activation protocols, the ortho‑fluoro isomer can shift the equilibrium toward the active organometallic intermediate by roughly three orders of magnitude in equilibrium constant relative to the meta‑fluoro isomer, directly impacting catalytic turnover and yield.
- [1] Lachaize, S., Gallegos, D.C., Antonio, J.J., Atesin, A.C., Atesin, T.A. and Jones, W.D. (2023) 'Ortho‑Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel', Organometallics, 42(15), pp. 2134–2147. doi:10.1021/acs.organomet.3c00275. View Source
